

Literature review of 2-Cyclopentylacetamide and related analogs

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Cyclopentylacetamide

Cat. No.: B1356887

[Get Quote](#)

An In-Depth Technical Guide to **2-Cyclopentylacetamide** and Its Analogs for Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Cyclopentylacetamide**, a versatile chemical scaffold, and its related analogs. It is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the synthesis, chemical properties, and potential therapeutic applications of this compound class. By exploring the structure-activity relationships and providing detailed experimental protocols, this document serves as a foundational resource for initiating and advancing research programs centered around cyclopentylacetamide derivatives.

Introduction to 2-Cyclopentylacetamide: A Scaffold of Potential

2-Cyclopentylacetamide, with the chemical formula C7H13NO, is a simple yet intriguing molecule that holds promise as a building block in medicinal chemistry.^{[1][2]} Its structure, featuring a cyclopentyl ring attached to an acetamide group, provides a unique combination of lipophilicity and hydrogen bonding capability, making it an attractive starting point for the design of novel therapeutic agents. While the biological activity of **2-Cyclopentylacetamide** itself is not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds, suggesting a broad potential for derivatization and optimization.

Table 1: Physicochemical Properties of **2-Cyclopentylacetamide**

Property	Value	Source
CAS Number	933-04-0	[1] [2] [3]
Molecular Formula	C7H13NO	[1] [2]
Molecular Weight	127.18 g/mol	[1] [2] [3]
IUPAC Name	2-cyclopentylacetamide	[1]
Melting Point	145.5-146.5 °C	[3]
Boiling Point (Predicted)	286.8±9.0 °C	[3]
Density (Predicted)	1.000±0.06 g/cm3	[3]
SMILES	C1CCC(C1)CC(=O)N	[1]

Synthesis and Chemical Reactivity

The synthesis of **2-Cyclopentylacetamide** and its analogs is a critical aspect of exploring their therapeutic potential. The primary route to this compound involves the preparation of cyclopentylacetic acid, followed by amidation.

Synthesis of the Precursor: Cyclopentylacetic Acid

Cyclopentylacetic acid is a key intermediate and can be synthesized through various methods. [\[4\]](#) One common approach involves the use of cyclopentanone as a starting material. It is also commercially available and can be used as a reagent in the synthesis of vasoconstrictors like Cyclopentamine.[\[5\]](#)[\[6\]](#)

General Protocol for the Synthesis of 2-Cyclopentylacetamide

The conversion of cyclopentylacetic acid to **2-Cyclopentylacetamide** is typically achieved through a standard amidation reaction. This process involves activating the carboxylic acid, followed by the addition of an amine source.

Experimental Protocol: Amidation of Cyclopentylacetic Acid

- Activation of Carboxylic Acid:
 - Dissolve cyclopentylacetic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
 - Add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), and an amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
 - Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the activated ester.
- Amidation:
 - Cool the reaction mixture to 0 °C.
 - Add a source of ammonia, such as ammonium chloride, to the reaction mixture.
 - Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Work-up and Purification:
 - Filter the reaction mixture to remove any solid byproducts.
 - Wash the filtrate with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by recrystallization or column chromatography to yield pure **2-Cyclopentylacetamide**.

Synthesis of Analogs

The versatility of the **2-Cyclopentylacetamide** scaffold allows for the synthesis of a wide range of analogs. Modifications can be introduced at several positions to modulate the compound's physicochemical properties and biological activity.

Diagram 1: Potential Sites for Analog Derivatization

Caption: General structure of **2-Cyclopentylacetamide** indicating key areas for chemical modification.

Structure-Activity Relationship (SAR) Studies of Related Analogs

While specific SAR studies for **2-Cyclopentylacetamide** are not abundant, analysis of structurally related compounds provides valuable insights into how modifications may influence biological activity.

Halogenation

The introduction of halogen atoms can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity. Analogs such as 2-chloro-N-cyclopentylacetamide^[7], 2,2-dichloro-N-cyclopentylacetamide^[8], and 2-bromo-N-cyclopentylacetamide^{[9][10]} have been synthesized. The presence of chlorine or bromine can alter the electronic properties of the acetamide group and introduce new interaction points with biological targets.^{[8][9]}

Substitution on the Acetamide Nitrogen

Modification of the acetamide nitrogen with different substituents can explore new chemical space and target different biological pathways. For instance, N-cyclopentylacetamide features the cyclopentyl group directly attached to the nitrogen.^{[11][12]} This alteration changes the molecule's shape and hydrogen bonding potential.

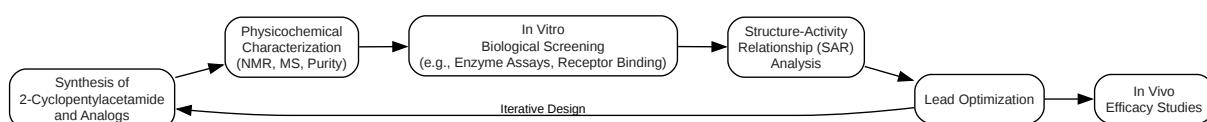
Insights from Broader Chemical Classes

- Cyclopentylamine Derivatives: Studies on cyclopentylamine derivatives have identified potent dual NK1 receptor antagonists and serotonin reuptake inhibitors, suggesting that the cyclopentyl moiety can be a key pharmacophore for CNS-active compounds.^[13]

- Acetamide Derivatives: A broader class of acetamide derivatives has been investigated for antioxidant and anti-inflammatory activities.[14]
- Cyclopentenediones: These compounds, which also feature a cyclopentane ring, have shown a wide range of biological activities, including anti-inflammatory and cytostatic effects. [15][16]

Table 2: Overview of **2-Cyclopentylacetamide** Analogs and Their Potential Biological Relevance

Analog Class	Example	Potential Biological Activity	Rationale/Supporting Evidence
Halogenated Analogs	2-chloro-N-cyclopentylacetamide	Modulation of metabolic stability and target binding	Halogenation is a common strategy in medicinal chemistry to improve drug-like properties.[8][17]
N-Substituted Analogs	N-cyclopentylacetamide	Altered CNS activity	The cyclopentylamine scaffold is found in dual NK1R antagonist-SERT inhibitors.[11][13]
Ring-Modified Analogs	(Not explicitly found)	Exploration of new conformational space	Modifications to the cycloalkyl ring can impact binding affinity and selectivity.[18]


Potential Therapeutic Applications

Based on the analysis of related compounds, derivatives of **2-Cyclopentylacetamide** could be explored for a variety of therapeutic applications.

- Central Nervous System (CNS) Disorders: The structural similarity to known CNS-active agents suggests potential for developing novel treatments for depression, anxiety, and neuropathic pain.[13][19]

- Inflammatory Diseases: The anti-inflammatory properties observed in related acetamide and cyclopentenone compounds indicate that this scaffold could be a starting point for new anti-inflammatory drugs.[14][15][16]
- Oncology: The cytostatic effects of some cyclopentane derivatives suggest a potential, albeit more speculative, avenue for cancer research.[15][16]

Diagram 2: Workflow for Investigating **2-Cyclopentylacetamide** Analogs

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Cyclopentylacetamide | C7H13NO | CID 18425633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2-CYCLOPENTYLACETAMIDE | 933-04-0 [chemicalbook.com]
- 4. CYCLOPENTYLACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. China Cyclopentylacetic acid (CAS# 1123-00-8) Manufacturer and Supplier | Xinchem [xinchem.com]
- 7. 2-chloro-N-cyclopentylacetamide | C7H12ClNO | CID 1518777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,2-dichloro-N-cyclopentylacetamide () for sale [vulcanchem.com]
- 9. 2-bromo-N-cyclopentylacetamide (883521-80-0) for sale [vulcanchem.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. Acetamide, N-cyclopentyl- | C7H13NO | CID 544767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. N-Cyclopentylacetamide | CymitQuimica [cymitquimica.com]
- 13. Discovery of a cyclopentylamine as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical properties and biological activities of cyclopentenediones: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Pharmacokinetics and Pharmacodynamics of the Glutamate Carboxypeptidase II Inhibitor 2-MPPA Show Prolonged Alleviation of Neuropathic Pain through an Indirect Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Literature review of 2-Cyclopentylacetamide and related analogs]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1356887#literature-review-of-2-cyclopentylacetamide-and-related-analogs\]](https://www.benchchem.com/product/b1356887#literature-review-of-2-cyclopentylacetamide-and-related-analogs)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com